N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide
Description
N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide is a sophisticated chemical compound notable for its intricate structure, which combines several functional groups and rings. Its multifaceted nature renders it useful in various scientific research areas, including medicinal chemistry, pharmacology, and industrial applications.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzofuran and pyrazole intermediates. These intermediates are then linked via a series of coupling reactions.
Step 1: : Synthesis of 1-benzofuran-2-yl pyrazole involves cyclization of appropriate precursors under controlled conditions, often utilizing catalysts like palladium on carbon.
Step 2: : The morpholine moiety is introduced through an amidation reaction, employing reagents such as dicyclohexylcarbodiimide (DCC) and N,N-dimethylaminopyridine (DMAP) to facilitate the formation of the acetamide bond.
Industrial Production Methods
Industrial-scale production might leverage continuous flow reactors to ensure precise control over reaction conditions, maximizing yield and purity while minimizing waste.
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reductive transformations may employ reagents like lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4), particularly targeting the carbonyl group.
Substitution: : this compound may engage in nucleophilic substitution reactions, where nucleophiles such as amines or thiols displace leaving groups.
Common Reagents and Conditions
Reagents like DCC, DMAP, LiAlH4, and various catalysts.
Solvents such as dimethylformamide (DMF), dichloromethane (DCM), and ethanol are common.
Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres to optimize yields.
Major Products
Oxidation and reduction typically yield hydroxylated or alkylated derivatives.
Substitution reactions can result in a variety of N-substituted acetamide derivatives.
Chemistry
This compound's unique structure is valuable for synthesizing analogs and derivatives in medicinal chemistry.
Biology
It serves as a ligand in biochemical assays to investigate enzyme-substrate interactions.
Medicine
Potential therapeutic applications include anti-inflammatory, analgesic, and antineoplastic properties, owing to its interaction with specific molecular targets.
Industry
Utilized in the development of novel materials and pharmaceuticals, benefiting from its chemical stability and reactivity.
Properties
IUPAC Name |
N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4/c1-12(24)20-9-14-11-23(6-7-26-14)19(25)15-10-21-22-18(15)17-8-13-4-2-3-5-16(13)27-17/h2-5,8,10,14H,6-7,9,11H2,1H3,(H,20,24)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNAOGKCMVIVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)C(=O)C2=C(NN=C2)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism may involve:
Binding to active sites: : N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide can bind to enzyme active sites, inhibiting or modulating their activity.
Pathway Modulation: : It may influence signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Comparison with other compounds highlights its uniqueness:
Structural Analogues: : Compounds like N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-3-carbonyl]morpholin-2-yl]methyl]acetamide share structural similarities but differ in the positioning of functional groups, affecting their reactivity and biological activity.
Similar Compounds: : Similar compounds might include other benzofuran or pyrazole derivatives with varying substitutions, each possessing unique properties that influence their applications and effectiveness in research and industry.
N-[[4-[5-(1-benzofuran-2-yl)-1H-pyrazole-4-carbonyl]morpholin-2-yl]methyl]acetamide stands out for its complex structure and diverse applicability, from medicinal chemistry to industrial processes, marking its significance in modern scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
